2-Methyl-1-octyl-1H-indole synthesis pathway
2-Methyl-1-octyl-1H-indole synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Methyl-1-octyl-1H-indole
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds.[1] This guide provides a comprehensive technical overview for the synthesis of 2-Methyl-1-octyl-1H-indole, a derivative featuring substitution at the C2 and N1 positions. Such N-alkylated indoles are of significant interest in drug discovery and materials research. We will dissect the primary synthetic strategies, focusing on the well-established Fischer indole synthesis for the core construction, followed by N-alkylation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic theory, practical experimental protocols, and field-proven insights to facilitate successful synthesis.
Introduction to 2-Methyl-1-octyl-1H-indole
2-Methyl-1-octyl-1H-indole is an aromatic heterocyclic compound belonging to the indole family. Its structure is characterized by a bicyclic system comprising a benzene ring fused to a pyrrole ring, with a methyl group at the C2 position and an octyl chain attached to the nitrogen atom (N1). The indole nucleus is a fundamental structural motif in numerous natural products, such as the amino acid tryptophan and the neurotransmitter serotonin, as well as a vast array of pharmaceutical agents.[2][3] The N-alkylation and C2-substitution pattern of the target molecule allows for modulation of its physicochemical properties, such as lipophilicity and steric profile, which is a critical aspect of drug design.
This guide will primarily detail a robust and logical two-step synthesis: the creation of the 2-methylindole core via the Fischer indole synthesis, followed by the strategic attachment of the octyl group to the indole nitrogen.
Retrosynthetic Analysis and Strategic Planning
A retrosynthetic approach to 2-Methyl-1-octyl-1H-indole logically disconnects the molecule at the N1-octyl bond and the indole core itself.
Caption: Retrosynthetic analysis of 2-Methyl-1-octyl-1H-indole.
This analysis reveals two key transformations:
-
N-Alkylation: The octyl group can be introduced via nucleophilic substitution on an appropriate octyl halide by the pre-formed 2-methylindole anion.
-
Fischer Indole Synthesis: The 2-methylindole core is efficiently constructed from readily available starting materials: phenylhydrazine and acetone.[4][5]
This strategy is advantageous due to the high reliability and extensive documentation of the Fischer indole synthesis and the generally high yields of N-alkylation on the indole nucleus.
Pathway I: Fischer Indole Synthesis of the 2-Methylindole Core
Discovered in 1883 by Emil Fischer, this reaction remains one of the most versatile and widely used methods for constructing the indole ring system.[4][6] The synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ or in a separate step from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[7][8]
Reaction Mechanism
The Fischer indole synthesis proceeds through a sequence of acid-catalyzed transformations:[4][9]
-
Hydrazone Formation: Phenylhydrazine reacts with acetone to form the corresponding phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[10][10]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes an electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond between the ortho-carbon of the benzene ring and the terminal carbon of the enamine.[8][10]
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes. The amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring (an aminal).
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[4]
Caption: Mechanism of the Fischer Indole Synthesis for 2-Methylindole.
Causality in Experimental Design
-
Choice of Reactants: Phenylhydrazine and acetone are selected for their commercial availability and their direct structural contribution to the final 2-methylindole product. The methyl groups of acetone form the C2-methyl and the C3-hydrogen of the indole.
-
Catalyst Selection: The reaction requires an acid catalyst to facilitate both hydrazone formation and the subsequent rearrangement and cyclization steps.[8] Both Brønsted acids (e.g., polyphosphoric acid (PPA), H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) are effective.[4] ZnCl₂ is a commonly used, moderately strong Lewis acid that effectively promotes the reaction at elevated temperatures.[5] PPA is often favored for its ability to act as both a catalyst and a solvent, driving the reaction to completion.
-
Reaction Temperature: Elevated temperatures are necessary to overcome the activation energy barrier of the[10][10]-sigmatropic rearrangement.[11] Temperatures in the range of 180-260°C are typical, depending on the specific catalyst and substrates used.[5]
Experimental Protocol: Synthesis of 2-Methylindole
This protocol is adapted from a verified procedure.[5]
Materials:
-
Phenylhydrazine
-
Acetone
-
Zinc Chloride (anhydrous)
-
Toluene or Xylene
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution
-
Dichloromethane or Diethyl Ether
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in a suitable solvent like ethanol or acetic acid. Add acetone (1.1 eq) dropwise while stirring. The reaction is often exothermic. Stir the mixture at room temperature for 1 hour or gently warm to ensure complete formation of the acetone phenylhydrazone. The hydrazone may precipitate upon cooling.
-
Cyclization: Remove the solvent from the hydrazone under reduced pressure. To the crude hydrazone, add anhydrous zinc chloride (2.0 eq). Heat the mixture in an oil bath to 180-200°C. The mixture will melt and then resolidify as the reaction proceeds, with the evolution of ammonia gas. Maintain the temperature for 30-60 minutes until the reaction is complete (cessation of gas evolution).
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully add water and a dilute solution of hydrochloric acid to dissolve the zinc salts. The crude 2-methylindole will likely be a solid or oil. Extract the product into an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude 2-methylindole can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture). The pure product is a white crystalline solid.[5]
Pathway II: N-octylation of 2-Methylindole
With the 2-methylindole core synthesized, the final step is the introduction of the octyl chain at the N1 position. This is typically achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[1]
Reaction Mechanism
The indole nitrogen is weakly acidic (pKa ≈ 17). A sufficiently strong base is required to deprotonate the N-H bond, forming the highly nucleophilic indolide anion. This anion then displaces a halide from an octyl halide (e.g., 1-bromooctane) via an Sₙ2 reaction to form the N-C bond.
Caption: General workflow for the N-alkylation of 2-methylindole.
Causality in Experimental Design
-
Choice of Base: The choice of base is critical. Strong bases like sodium hydride (NaH) are highly effective, irreversibly deprotonating the indole to drive the reaction forward.[1] However, NaH is highly reactive and requires careful handling under anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often requiring higher temperatures or phase-transfer catalysts, but are safer to handle.
-
Choice of Alkylating Agent: 1-bromooctane is a good choice as the bromide is an excellent leaving group. 1-iodooctane would be more reactive but is also more expensive. 1-chlorooctane would be less reactive.
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the indolide anion.
Experimental Protocol: N-octylation of 2-Methylindole
Materials:
-
2-Methylindole (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
1-Bromooctane (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride solution
-
Diethyl Ether or Ethyl Acetate
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylindole.
-
Deprotonation: Dissolve the 2-methylindole in anhydrous DMF. Cool the solution in an ice bath (0°C). Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases and the solution becomes clear.
-
Alkylation: Cool the mixture back to 0°C. Add 1-bromooctane dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to destroy any excess NaH.
-
Extraction: Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product, a pale yellow or brown oil, should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Methyl-1-octyl-1H-indole.
Alternative Synthetic Pathways: The Larock Indole Synthesis
For certain applications, particularly for constructing highly substituted indoles, the Larock indole synthesis presents a powerful alternative.[12][13] This palladium-catalyzed heteroannulation reaction couples an ortho-haloaniline with a disubstituted alkyne.[14] To synthesize the target molecule, one could envision reacting N-octyl-2-iodoaniline with propyne.
The mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by alkyne coordination, migratory insertion, and reductive elimination to form the indole ring.[12] While highly versatile, this method requires a pre-functionalized aniline and a palladium catalyst, which can make it more costly than the classical Fischer approach for this specific target.[12][13]
Purification and Characterization
The final product, 2-Methyl-1-octyl-1H-indole, is an oil or low-melting solid.[15] Purification is best achieved by flash column chromatography. Characterization relies on standard spectroscopic techniques.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₇H₂₅N | [15][16] |
| Molecular Weight | 243.39 g/mol | [15][16] |
| Appearance | Oil or low-melting solid | - |
| Boiling Point | 367.3 °C at 760 mmHg | [15] |
| Density | 0.94 g/cm³ | [15] |
| ¹H NMR | Expect signals for aromatic protons (δ ≈ 7.0-7.6 ppm), the C3-H (δ ≈ 6.2 ppm), the N-CH₂ triplet (δ ≈ 4.0 ppm), the C2-CH₃ singlet (δ ≈ 2.4 ppm), and the aliphatic octyl protons (δ ≈ 0.8-1.8 ppm). | General Knowledge |
| ¹³C NMR | Expect signals for the indole ring carbons (δ ≈ 100-140 ppm), the N-CH₂ carbon, the C2-CH₃ carbon, and the octyl chain carbons. | General Knowledge |
| Mass Spectrometry (EI) | m/z (%) = 243 (M⁺), with fragmentation patterns corresponding to loss of the alkyl chain. | General Knowledge |
| HPLC Analysis | The compound can be analyzed by reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water with an acid modifier.[17][18] | [17][18] |
Conclusion
The synthesis of 2-Methyl-1-octyl-1H-indole is most reliably and economically achieved through a two-step sequence involving the Fischer indole synthesis of 2-methylindole from phenylhydrazine and acetone, followed by N-alkylation with an octyl halide. This approach utilizes readily available starting materials and well-understood, high-yielding reactions. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize this and related N-alkylated indole derivatives for applications in drug discovery and materials science.
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